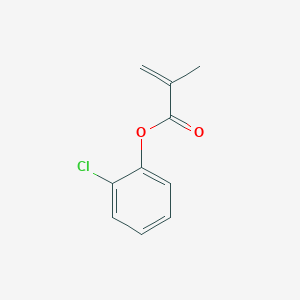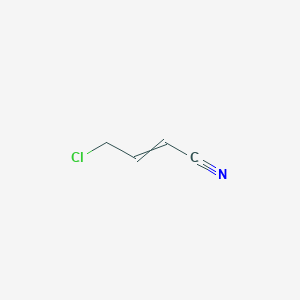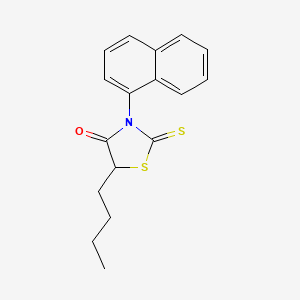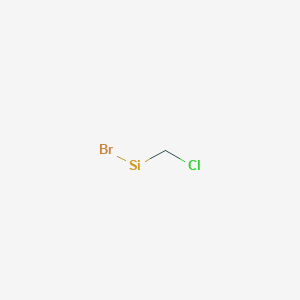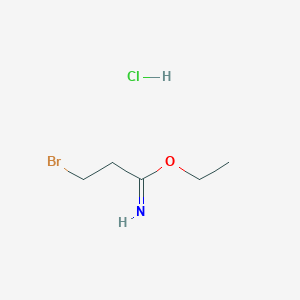
3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- is an organic compound that belongs to the class of cyclohexene carboxylic acids This compound features a cyclohexene ring substituted with various functional groups, including an ethyl group, a hydroxyphenyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common approach is to start with cyclohexene and introduce the carboxylic acid group through oxidation reactions. Subsequent steps involve the introduction of the ethyl, hydroxyphenyl, and methyl groups through various substitution reactions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups play a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Cyclohexene-1-carboxylicacid derivatives: Compounds with similar cyclohexene structures but different substituents.
Phenyl-substituted cyclohexenes: Compounds with phenyl groups attached to the cyclohexene ring.
Methyl-substituted carboxylic acids: Compounds with methyl groups attached to the carboxylic acid moiety.
Uniqueness
3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.
特性
CAS番号 |
22921-17-1 |
|---|---|
分子式 |
C16H20O3 |
分子量 |
260.33 g/mol |
IUPAC名 |
3-ethyl-4-(4-hydroxyphenyl)-2-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H20O3/c1-3-13-10(2)14(16(18)19)8-9-15(13)11-4-6-12(17)7-5-11/h4-7,10,14,17H,3,8-9H2,1-2H3,(H,18,19) |
InChIキー |
DTQDBWAEWBMDNA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(CCC(C1C)C(=O)O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)

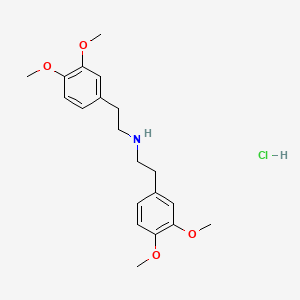
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)

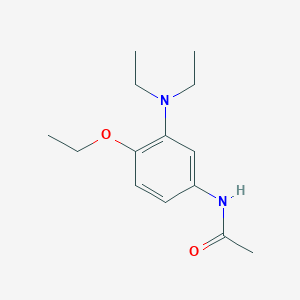
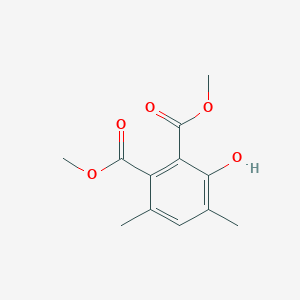
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
